molecular formula C10H10ClNO B6183257 N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride CAS No. 2639466-34-3

N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride

Katalognummer: B6183257
CAS-Nummer: 2639466-34-3
Molekulargewicht: 195.64 g/mol
InChI-Schlüssel: WOFSWYCNKCLMSP-BENRWUELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 g/mol . This compound is known for its unique structure, which includes an indene ring system fused with a carbonimidoyl chloride group. It is primarily used in organic synthesis and research applications.

Vorbereitungsmethoden

The synthesis of N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride typically involves the reaction of indene derivatives with hydroxylamine and subsequent chlorination. One common method includes the following steps:

Analyse Chemischer Reaktionen

N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can occur through covalent modification of the enzyme or by forming a stable complex with the enzyme . The exact molecular pathways involved depend on the specific enzyme and the context of the study.

Vergleich Mit ähnlichen Verbindungen

N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and research applications.

Eigenschaften

CAS-Nummer

2639466-34-3

Molekularformel

C10H10ClNO

Molekulargewicht

195.64 g/mol

IUPAC-Name

(4Z)-N-hydroxy-2,3-dihydro-1H-indene-4-carboximidoyl chloride

InChI

InChI=1S/C10H10ClNO/c11-10(12-13)9-6-2-4-7-3-1-5-8(7)9/h2,4,6,13H,1,3,5H2/b12-10-

InChI-Schlüssel

WOFSWYCNKCLMSP-BENRWUELSA-N

Isomerische SMILES

C1CC2=C(C1)C(=CC=C2)/C(=N/O)/Cl

Kanonische SMILES

C1CC2=C(C1)C(=CC=C2)C(=NO)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.